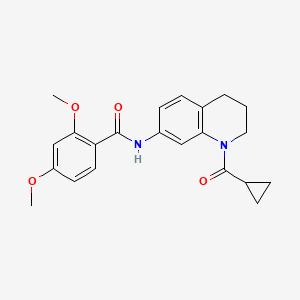

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-27-17-9-10-18(20(13-17)28-2)21(25)23-16-8-7-14-4-3-11-24(19(14)12-16)22(26)15-5-6-15/h7-10,12-13,15H,3-6,11H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEBDZHIBCFYSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the cyclopropanecarbonyl group and the dimethoxybenzamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Safety measures are also crucial to handle the reactive intermediates and hazardous reagents involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. The tetrahydroquinoline framework is known for its ability to interact with DNA and inhibit cancer cell proliferation. Studies have shown that derivatives of tetrahydroquinoline can induce apoptosis in various cancer cell lines, suggesting that N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide may also possess similar effects.

Neuroprotective Effects

The compound's potential neuroprotective effects are being explored in the context of neurodegenerative diseases. Compounds with tetrahydroquinoline structures have been linked to the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This suggests that N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide could be investigated for its ability to protect against neuronal damage .

Antimicrobial Properties

Preliminary studies indicate that related compounds exhibit antimicrobial activity against various pathogens. The unique structure of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide may enhance its interaction with microbial targets, potentially leading to the development of new antimicrobial agents .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the biological activity of compounds like N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide. By modifying different parts of the molecule (e.g., substituents on the benzamide moiety), researchers can identify structural features that enhance efficacy and reduce toxicity.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and physiological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to analogs in Table 1.

Table 1: Structural and Functional Comparison

Key Observations

Compared to the isobutyryl group in ’s analog, the cyclopropane ring may confer distinct electronic properties due to its strained geometry . The 2,4-dimethoxybenzamide moiety in the target compound differs from the 2,3-dimethylphenylamino group in compound 21 (), which could alter binding affinity in enzyme inhibition contexts .

The adamantane-containing compound () highlights benzamide derivatives’ versatility in non-enzymatic applications like anti-aging .

Physical and Safety Properties :

- The isobutyryl analog () has a molecular weight of 378.51 g/mol and exhibits acute oral toxicity (Category 4) and skin irritation (Category 2), indicating that acyl group modifications significantly impact safety profiles . The target compound’s safety data remain unstudied.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide?

- Methodological Answer : Synthesis typically involves:

Functionalization of the tetrahydroquinoline core : Introduction of the cyclopropanecarbonyl group via nucleophilic acyl substitution under anhydrous conditions using catalysts like DCC (dicyclohexylcarbodiimide) .

Amide bond formation : Coupling the modified tetrahydroquinoline with 2,4-dimethoxybenzoyl chloride in a polar aprotic solvent (e.g., DMF) at controlled temperatures (0–5°C) to minimize side reactions .

Purification : Sequential use of column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to achieve >95% purity .

- Analytical Validation : Confirmation of structure via -NMR (e.g., aromatic proton integration at δ 6.8–7.2 ppm) and HPLC (retention time consistency under C18 reverse-phase conditions) .

Q. How is the purity and stability of this compound assessed under laboratory conditions?

- Methodological Answer :

- Purity : Quantified via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v). Impurity thresholds are set at <0.5% for residual solvents .

- Stability : Accelerated stability studies (40°C/75% relative humidity for 30 days) monitor degradation via LC-MS. Hydrolytic susceptibility of the amide bond is tested in buffered solutions (pH 1–10) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of this compound?

- Methodological Answer :

- Cyclopropane Ring Formation : Use of Pd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig conditions) improves regioselectivity. Yields increase from 60% to >85% when using XPhos as a ligand in THF at 80°C .

- Amide Coupling : Substituting DMF with NMP (N-methyl-2-pyrrolidone) reduces racemization. Pre-activation of carboxylic acids with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) enhances coupling efficiency .

- By-Product Mitigation : Scavenging agents (e.g., polymer-bound isocyanate) remove excess acyl chloride intermediates, reducing side-product formation .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational flexibility in the cyclopropane ring, explaining discrepancies between experimental and DFT-calculated -NMR shifts .

- Advanced Modeling : Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations account for solvent effects (e.g., DMSO dielectric constant) to refine predicted chemical shifts .

- Crystallographic Validation : Single-crystal X-ray diffraction (using SHELX programs ) resolves ambiguities in stereochemistry, particularly for the tetrahydroquinoline moiety .

Q. How should researchers design assays to evaluate this compound’s biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Target Selection : Prioritize enzymes with structural homology to known tetrahydroquinoline targets (e.g., carbonic anhydrase isoforms). Use sequence alignment tools (e.g., BLAST) to identify conserved binding pockets .

- Inhibition Assays :

- Stopped-Flow Kinetics : Measure CO hydration rates (for carbonic anhydrase) with varying inhibitor concentrations. values are calculated using nonlinear regression of initial velocity data .

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) quantifies intracellular accumulation in cancer cell lines via flow cytometry .

- Selectivity Profiling : Screen against off-target kinases (e.g., EGFR, VEGFR2) using radiometric filter-binding assays to assess specificity .

Q. What computational approaches predict structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at the 2,4-dimethoxy positions) using Schrödinger’s Phase. Validate with CoMFA (Comparative Molecular Field Analysis) to correlate steric/electrostatic fields with IC values .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to analyze binding stability with target proteins. Clustering analysis identifies dominant interaction modes (e.g., π-π stacking with Phe residues) .

- ADMET Prediction : Use SwissADME to estimate permeability (LogP < 3), metabolic liabilities (CYP3A4 substrate likelihood), and toxicity (AMES test alerts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.